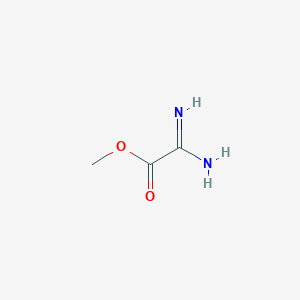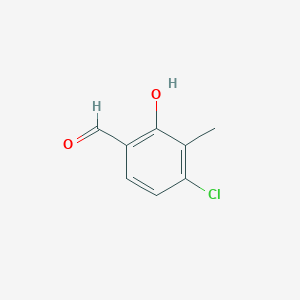
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Compounds related to 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethylphenyl)pyridazin-3(2H)-one have been studied for their potential in antimicrobial activities. Research indicates that such compounds can be effective against various types of bacteria and fungi. For example, the synthesis and study of indolyl-substituted 2(3H)-furanones and their hydrazide derivatives have shown antimicrobial properties against multiple bacterial and fungal species (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Structural and Spectral Characterization
- Another important application is in the structural and spectral characterization of related compounds. Studies have been conducted to understand the characteristics of various derivatives through spectral analysis, such as the characterization of phthalazinone derivatives (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Insecticidal Activities
- Certain derivatives have been explored for their insecticidal activities. For instance, studies on anthranilic diamides analogs containing 1,3,4-oxadiazole rings have demonstrated potential insecticidal activities, particularly against the diamondback moth (Qi et al., 2014).
Corrosion Inhibition
- Some 1,3,4-oxadiazole derivatives have been evaluated for their effectiveness in corrosion inhibition. Research indicates that these compounds can significantly inhibit corrosion in certain environments, providing valuable insights into their potential applications in material protection (Ammal, Prajila, & Joseph, 2018).
Antiviral Properties
- Investigations into triazolo[4,3‐b]pyridazines, a related group of compounds, have revealed promising antiviral activity against hepatitis-A virus, suggesting potential applications in the field of antiviral drug development (Shamroukh & Ali, 2008).
Theoretical Studies on Molecular Structure
- Theoretical studies have also been conducted on the molecular structure, spectrum, and thermodynamic properties of related 1,3,4-oxadiazoles. These studies provide a deeper understanding of the molecular characteristics and behaviors under different conditions (You-hui, 2011).
Propiedades
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-14-3-5-15(6-4-14)18-11-12-20(27)26(24-18)13-19-23-21(25-28-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXKASQRJTCGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)

![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)

![(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2360746.png)
![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)
![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)